3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
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Overview
Description
3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step organic reactions. The key steps include:
Formation of the chromeno-pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted benzaldehydes and pyridine derivatives.
Bromination: Introduction of the bromine atom at the 9th position is usually carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Chromeno-pyridine derivatives: Compounds with similar core structures but different substituents.
Benzyl-substituted compounds: Compounds with benzyl groups attached to different positions.
Bromo-substituted compounds: Compounds with bromine atoms at various positions.
Uniqueness
3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H18BrNO4 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydrochromeno[3,4-c]pyridine-2,4,5-trione |
InChI |
InChI=1S/C21H18BrNO4/c1-21(2)17-14-10-13(22)8-9-15(14)27-19(25)16(17)18(24)23(20(21)26)11-12-6-4-3-5-7-12/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
UDNNMKZSAGOAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(=O)N(C1=O)CC3=CC=CC=C3)C(=O)OC4=C2C=C(C=C4)Br)C |
Origin of Product |
United States |
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